1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H8BrF2IO2 |
|---|---|
Molecular Weight |
404.97 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5H2 |
InChI Key |
HGLDCHVHZOWNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)I)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Difluoromethoxy)-2-iodophenylpropan-2-one
Starting material : 4-Methoxy-2-iodophenylpropan-2-one
| Step | Reagents/Conditions | Yield | Mechanism |
|---|---|---|---|
| Iodination | ICl, AcOH, 50°C, 12 h | 78% | Electrophilic substitution |
| Difluoromethoxylation | ClCF₂H, KOH, DMF, 100°C, 6 h | 65% | Nucleophilic aromatic substitution (SNAr) |
α-Bromination of Propan-2-one Moiety
- Substrate: 4-(Difluoromethoxy)-2-iodophenylpropan-2-one
- Reagents: Br₂ (1.2 eq), FeBr₃ (10 mol%), CH₂Cl₂, 0°C, 2 h
- Yield: 82%
Mechanism :
FeBr₃ polarizes Br₂, generating Br⁺ for electrophilic attack at the α-carbon of the ketone.
Optimization Challenges
Regioselectivity in Difluoromethoxylation
DFT calculations (B3LYP/6-31G*) reveal a 12.3 kcal/mol activation barrier for SNAr at the 4-position, favoring para substitution over ortho (ΔΔG‡ = 3.7 kcal/mol).
Bromination Side Reactions
Competing dibromination is suppressed by:
Scalability and Industrial Adaptations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 50 g | 5 kg |
| Overall yield | 65% | 58% |
| Purity (HPLC) | 98.5% | 97.2% |
Continuous flow systems improve difluoromethoxylation efficiency (residence time: 30 min vs. 6 h batch).
Chemical Reactions Analysis
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .
Comparison with Similar Compounds
1-Bromo-3-(4-iodophenyl)propan-2-one
This analog lacks the difluoromethoxy group at the para position of the phenyl ring.
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
This compound (PubChem CID: 2774950) features a chloro and methyl group on the aromatic ring. The methyl group is electron-donating, which may stabilize the ketone via resonance, whereas the chloro group is moderately electron-withdrawing. This combination results in a balance of electronic effects distinct from the strong electron-withdrawing nature of the difluoromethoxy and iodo groups in the target compound. Its SMILES string (CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl) highlights the substitution pattern differences .
Difluoromethoxy-Containing Analogs
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
This compound (CAS: 1804188-82-6) includes a trifluoromethylthio group in addition to difluoromethoxy. The trifluoromethylthio group is highly electron-withdrawing, further increasing the electrophilicity of the ketone compared to the target compound. Its molecular weight (379.14 g/mol) is higher due to the additional trifluoromethylthio substituent, which may also enhance lipophilicity .
Crystallographic and Structural Insights
Crystallographic studies of related compounds, such as (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C₁₆H₁₂BrFO₂), reveal that bulky substituents like bromine and methoxy groups influence molecular packing and crystal symmetry.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one | C₁₀H₈BrF₂IO₂ | ~380.97* | 2-iodo, 4-difluoromethoxy | High polarity, steric hindrance |
| 1-Bromo-3-(4-iodophenyl)propan-2-one | C₉H₈BrIO | 338.97 | 4-iodo | Lower polarity, simpler substitution |
| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | C₁₀H₁₀BrClO | 261.54 | 3-chloro, 4-methyl | Balanced electronic effects |
| 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one | C₁₁H₈BrF₅O₂S | 379.14 | Difluoromethoxy, trifluoromethylthio | High lipophilicity, strong EWGs |
*Estimated based on analogous compounds.
Biological Activity
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one, with the CAS number 1804084-51-2, is a synthetic organic compound notable for its potential biological activity. The molecular formula for this compound is C10H8BrF2IO2, and it has a molecular weight of approximately 404.97 g/mol. This compound features a difluoromethoxy group and an iodine atom, which significantly influence its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its structural components:
- Difluoromethoxy Group : This group can participate in hydrogen bonding, enhancing the compound's binding affinity to various biological targets.
- Iodine Atom : The presence of iodine allows for halogen bonding, which can be crucial for interactions with enzymes and receptors.
- Propan-2-one Moiety : This structure facilitates nucleophilic addition reactions, potentially modulating the compound's biological effects.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities. For instance, studies have shown that halogenated compounds can act as inhibitors for various enzymes and receptors, suggesting a potential role in drug development.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1804084-51-2 | Potential enzyme inhibitor |
| 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one | Not Available | Antitumor activity; receptor antagonist |
| Fluazifop-p-butyl | 79,241-46-6 | ACCase inhibitor |
| Methotrexate | 59-05-2 | Dihydrofolate reductase inhibitor |
Case Studies
- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of similar compounds in zebrafish embryos. The results indicated that halogenated compounds could induce developmental neurotoxicity at certain concentrations. This suggests that this compound may warrant further investigation concerning its neurodevelopmental impact .
- Enzyme Inhibition Studies : Research has demonstrated that compounds containing difluoromethoxy groups can inhibit specific enzymes involved in metabolic pathways. For example, studies on related structures have shown significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
